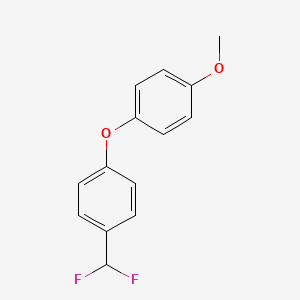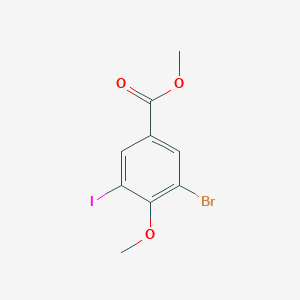
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide is an organic compound characterized by the presence of a bromine and fluorine atom on a phenoxy ring, along with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluorophenol and N-methylpropanamide.
Formation of Phenoxy Intermediate: The phenol group of 3-bromo-5-fluorophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with a propanoyl chloride derivative to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Oxidation and Reduction: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromo-5-methylphenoxy)-N-methylpropanamide: Similar structure but with a methyl group instead of fluorine.
3-(3-Bromo-5-nitrophenoxy)-N-methylpropanamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C10H11BrFNO2 |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
DKHCZZHVHIKZBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


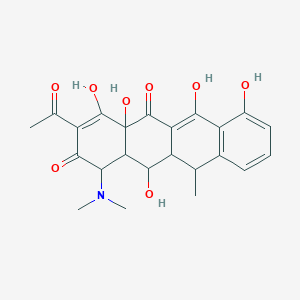
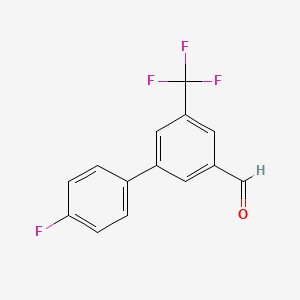
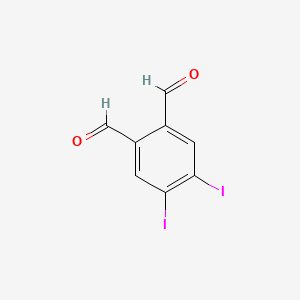
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
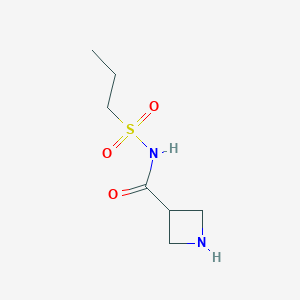
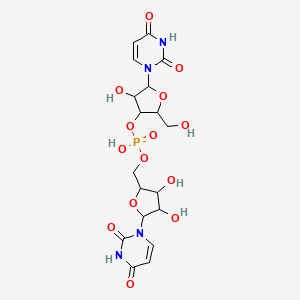
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
